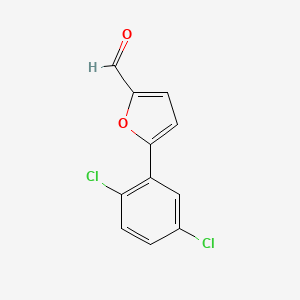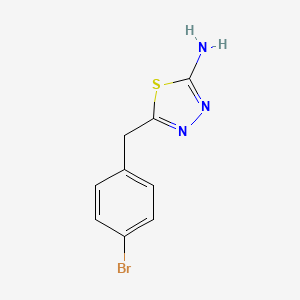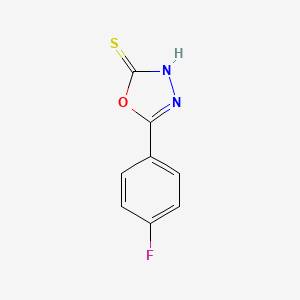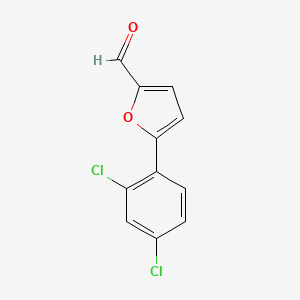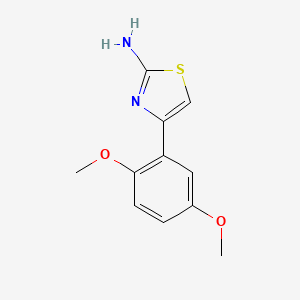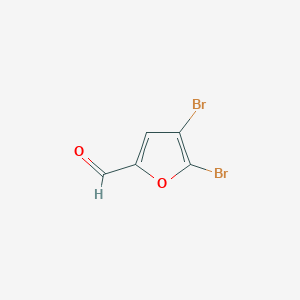
4,5-Dibromo-2-furaldehyde
Descripción general
Descripción
4,5-Dibromo-2-furaldehyde is a chemical compound with the molecular formula C5H2Br2O2 and a molecular weight of 253.88 . It is a solid substance .
Synthesis Analysis
The synthesis of 4,5-dibromo-2-furaldehyde involves several steps. In one method, the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal results in the replacement of the bromide in the α-position of the furan nucleus by lithium . This process enables the preparation of new furan compounds with three substituents in the nucleus .Molecular Structure Analysis
The 4,5-Dibromo-2-furaldehyde molecule contains a total of 11 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 furane .Chemical Reactions Analysis
The reactions of the bromine atom in 4,5-dibromo-2-furaldehyde are complicated by the presence of the reactive carbonyl group. For example, the nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride goes with the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group .Physical And Chemical Properties Analysis
4,5-Dibromo-2-furaldehyde is a solid substance . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Organic and Biological Chemistry
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the synthesis of new furan compounds with three substituents in the nucleus .
- Methods of application : The nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride replaces the bromine atom in the α-position of the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate . In the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium .
- Results or outcomes : This process allows for the preparation of new, difficult-to-access furan compounds with three substituents in the nucleus .
Biomass Transformation
- Summary of the application : 4,5-Dibromo-2-furaldehyde plays a role in the chemical transformation of sugars, which are key components of biomass .
- Methods of application : The details of the specific methods of application are not provided in the source .
- Results or outcomes : The transformation of sugars is an important and explored reaction pathway due to its availability in biomass primary compounds .
Synthesis of Furan Compounds
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used as a building block for the synthesis of furanyl cyclobutenediones .
- Methods of application : The specific methods of application are not provided in the source .
- Results or outcomes : The furanyl cyclobutenediones synthesized from 4,5-Dibromo-2-furaldehyde are potent G-protein coupled receptor antagonists .
Furan Platform Chemicals
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Methods of application : The specific methods of application are not provided in the source .
- Results or outcomes : The article discusses the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Synthesis of Difficultly Accessible Furan Compounds
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used to prepare some new difficultly accessible furan compounds with three substituants in the nucleus .
- Methods of application : In the reaction of butyllithium with 4,5-dibromo-2-furaldehyde acetal, the bromide in the α-position of the furan nucleus is replaced by lithium .
- Results or outcomes : This process allows for the preparation of new, difficult-to-access furan compounds with three substituents in the nucleus .
Synthesis of Substituted 2-Furaldehyde
- Summary of the application : 4,5-Dibromo-2-furaldehyde is used in the synthesis of 4,5-dibromo-substituted 2-furaldehyde .
- Methods of application : The specific methods of application are not provided in the source .
- Results or outcomes : These derivatives, synthesized in a relatively simple way and containing three reactive centers, are interesting as starting compounds for further transformations in several directions .
Safety And Hazards
Direcciones Futuras
The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .
Propiedades
IUPAC Name |
4,5-dibromofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHCCZDQZBLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360170 | |
| Record name | 4,5-Dibromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-furaldehyde | |
CAS RN |
2433-85-4 | |
| Record name | 4,5-Dibromo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




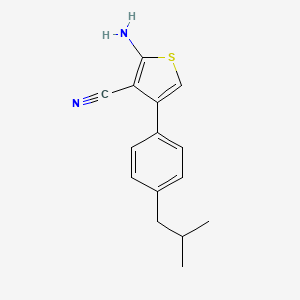
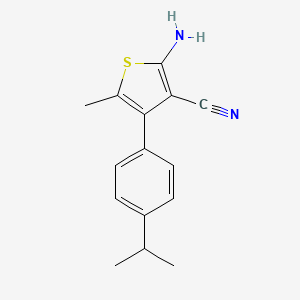
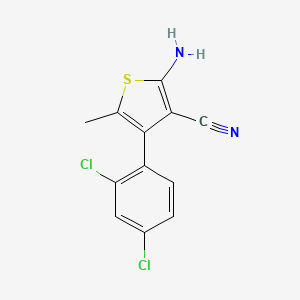
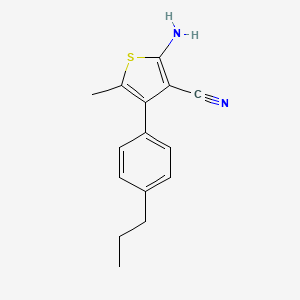
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
